molecular formula C23H23NO6S B11144772 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11144772
M. Wt: 441.5 g/mol
InChI Key: JZYGFSPBFZCWPT-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic chromene-derived ester featuring a fused cyclopentane ring and a sulfonamide-linked beta-alanine moiety. Its structure comprises a bicyclic chromen-4-one core substituted with a methyl group at position 6 and a complex ester group at position 5. The ester component includes a para-toluenesulfonyl (tosyl) group attached to the beta-alaninate, introducing polar sulfonyl and amide functionalities.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C23H23NO6S/c1-14-6-8-16(9-7-14)31(27,28)24-13-12-21(25)29-20-11-10-18-17-4-3-5-19(17)23(26)30-22(18)15(20)2/h6-11,24H,3-5,12-13H2,1-2H3

InChI Key

JZYGFSPBFZCWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the chromen derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with beta-alanine: The final step involves coupling the sulfonyl-substituted chromen derivative with beta-alanine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate () shares the chromen-4-one core but differs in substituents. Key structural differences include:

  • Position 6 : The target compound has a methyl group, while the analogue lacks this substitution.
  • Ester Group: The target compound’s ester is a tosyl-beta-alaninate, whereas the analogue has a phenoxyacetate group with bromo, isopropyl, and methyl substituents.

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Analogous Compound ()
Molecular Weight ~495 g/mol (estimated) ~503 g/mol (calculated)
Polarity Higher (due to sulfonyl and amide groups) Moderate (bromo and ether groups)
LogP Lower (predicted increased hydrophilicity) Higher (lipophilic bromo and isopropyl substituents)
Crystallinity Likely high (sulfonyl groups enhance hydrogen bonding) Moderate (bulky substituents may disrupt packing)

Crystallographic Analysis Tools

Structural comparisons rely on crystallographic software such as SHELXL (for refinement) , ORTEP-3 (for graphical representation) , and WinGX (for data integration) . These tools enable precise determination of substituent effects on molecular packing and stability.

Research Findings and Limitations

  • Data Gaps : Direct experimental data (e.g., melting points, bioassays) for both compounds are absent in the provided evidence. Comparisons are extrapolated from structural features and software capabilities.
  • Synthetic Challenges: The tosyl-beta-alaninate group in the target compound may complicate synthesis due to steric and electronic factors, whereas the phenoxyacetate analogue’s bromo substituent requires careful regioselective reactions.

Biological Activity

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its properties, biological mechanisms, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.30 g/mol
CAS Number 307548-90-9
Density 1.35 g/cm³
Boiling Point 507.9°C
Flash Point 191.6°C

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features which may influence various biochemical pathways. Preliminary studies suggest potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies.

  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to the inhibition of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : The chromene structure has been associated with antioxidant properties, suggesting a role in scavenging free radicals.
  • Cell Proliferation Inhibition : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation.

Study 2: Anticancer Potential

In vitro assays on human cancer cell lines (e.g., breast and prostate cancer) revealed that the compound induced apoptosis and inhibited cell growth. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Study 3: Antioxidant Properties

Research utilizing DPPH and ABTS assays confirmed that the compound exhibits significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.

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